5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole
Overview
Description
5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole (5-BCMO) is a brominated heterocyclic compound that has been widely studied in both scientific research and industrial applications. It is a versatile compound that can be used in a variety of ways, including as a synthetic intermediate, a reagent, and a catalyst.
Scientific Research Applications
Catalytic Synthesis and Versatility
The compound 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole, as part of the 1,3-oxazole class, is recognized for its versatility in various scientific fields. The 1,3-oxazole ring system is distinctive, containing nitrogen and oxygen, and is known for its widespread applications in medicinal, pharmaceutical, agrochemical, and material sciences. Notably, 1,3-oxazole and its derivatives are integral in the synthesis of various potent molecules, showcasing their broad utility and versatility. This has led to an increase in research exploring the synthetic methodologies and applications of substituted 1,3-oxazole derivatives (Shinde et al., 2022).
Pharmaceutical and Biological Potentials
The oxazole scaffold, of which 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole is a part, has been extensively studied for its pharmaceutical potentials. The structural flexibility of oxazoles allows for various molecular target interactions, contributing to their use in designing therapeutic agents. Oxazole derivatives are known for their wide range of pharmacological profiles, including anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory properties. These derivatives, due to their broad spectrum of pharmacological activities, are a focus for the development of new therapeutic agents (Kaur et al., 2018).
Application in Catalysis and Synthesis
The 1,3-oxazole derivatives are crucial in catalysis and synthesis. The paper by Abdurakhmanova et al. (2018) systematizes the methods for synthesizing phosphorylated 1,3-azoles and discusses their chemical and biological properties. This highlights the importance of such compounds in creating complex natural molecules and synthetic drugs, indicating the potential role of 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole in similar catalytic and synthetic processes (Abdurakhmanova et al., 2018).
Contributions to Material Sciences
In the realm of material sciences, the application of oxazole derivatives, including 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole, is quite significant. Salimgareeva and Kolesov (2005) discuss the use of 1,3-oxazole derivatives in the development of plastic scintillators based on polymethyl methacrylate. These scintillators utilize various luminescent dyes, showcasing the role of oxazole derivatives in enhancing material properties like scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage (Salimgareeva & Kolesov, 2005).
properties
IUPAC Name |
5-(3-bromophenyl)-2-(chloromethyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c11-8-3-1-2-7(4-8)9-6-13-10(5-12)14-9/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKOVLHBUFQRFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=C(O2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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